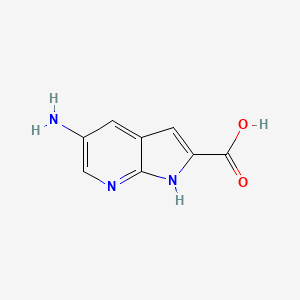

5-Amino-7-azaindole-2-carboxylic acid

描述

5-Amino-7-azaindole-2-carboxylic acid: is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their interesting biochemical and biophysical properties, making them valuable in various fields of scientific research and industrial applications. The presence of both amino and carboxylic acid functional groups in this compound allows it to participate in a wide range of chemical reactions, contributing to its versatility.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-7-azaindole-2-carboxylic acid typically involves the construction of the azaindole core followed by functional group modifications. One common method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde under acidic conditions . Another approach is the Suzuki-Miyaura cross-coupling reaction, which uses halogenated azaindoles and boronic acids to introduce various substituents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

化学反应分析

Electrophilic Substitution Reactions

The azaindole core undergoes electrophilic attack primarily at position 3 due to resonance stabilization, though substituents modulate reactivity:

-

Nitration : In mixed acid (HNO₃/H₂SO₄), nitration occurs at position 3 with moderate yields (45–60%) . The amino group at position 5 directs minor para-substitution at position 6 in competing pathways.

-

Halogenation : Chlorination with SO₂Cl₂ selectively targets position 3 at 0°C, while bromination (Br₂/CHCl₃) shows similar regioselectivity .

Table 1: Electrophilic Substitution Patterns

| Electrophile | Position Attacked | Yield (%) | Conditions |

|---|---|---|---|

| NO₂⁺ | 3 | 55 | HNO₃/H₂SO₄, 25°C |

| Cl⁺ | 3 | 68 | SO₂Cl₂, 0°C |

| Br⁺ | 3 | 62 | Br₂/CHCl₃, 25°C |

Nucleophilic Substitution

The carboxylic acid group at position 2 facilitates nucleophilic displacement reactions under basic conditions:

-

Decarboxylation : Heating in quinoline with Cu powder at 200°C removes CO₂, yielding 5-amino-7-azaindole .

-

Esterification : Reaction with methanol/H₂SO₄ produces methyl 5-amino-7-azaindole-2-carboxylate (85% yield) .

Notable Rearrangement :

Primary amines (e.g., NH₃/EtOH) induce a ring contraction via a Hofmann-type mechanism, forming 4-aminopyrrolo[2,3-b]pyridine derivatives .

Metalation and Directed Functionalization

The amino group directs ortho-lithiation for further functionalization:

-

Lithiation : LDA at −78°C deprotonates position 4 adjacent to the amino group, enabling trapping with electrophiles like DMF (to introduce a formyl group) .

-

Cross-Coupling : Suzuki-Miyaura coupling at position 4 with aryl boronic acids proceeds in 70–80% yields using Pd(PPh₃)₄ .

Table 2: Directed Metalation Outcomes

| Base | Electrophile | Product | Yield (%) |

|---|---|---|---|

| LDA | DMF | 4-Formyl-5-amino-7-azaindole-2-carboxylic acid | 75 |

| n-BuLi | I₂ | 4-Iodo derivative | 82 |

Functional Group Reactivity

-

Amino Group :

-

Carboxylic Acid :

Cycloaddition and Heterocycle Formation

The electron-deficient ring participates in [3+2] cycloadditions:

科学研究应用

Antiparasitic Activity

Recent studies have identified 5-amino-7-azaindole derivatives as promising candidates for the treatment of neglected tropical diseases, particularly human African trypanosomiasis (HAT). A series of 3,5-disubstituted 7-azaindoles were screened for their ability to inhibit Trypanosoma brucei, the causative agent of HAT. Notably, compounds such as NEU-1207 exhibited significant potency (pEC50 > 7.0) against this parasite, indicating their potential as therapeutic agents .

Table 1: Biological Activity of 7-Azaindole Derivatives Against T. brucei

| Compound ID | pEC50 (μM) | HLM Cl int (μg/min/mg protein) | Aq. Sol. (μM) |

|---|---|---|---|

| NEU-1207 | >7.0 | 190 | 6 |

| NEU-1208 | >7.0 | Not specified | Not specified |

| NEU-1209 | <6.0 | Not specified | Not specified |

The optimization efforts focused on enhancing the pharmacokinetic properties while maintaining or improving antiparasitic activity. The structure-activity relationship (SAR) studies revealed that modifications at the 3 and 5 positions could significantly affect both potency and metabolic stability .

Anticancer Properties

In addition to antiparasitic activity, derivatives of 5-amino-7-azaindole have shown potential anticancer properties. For instance, some compounds have been evaluated for their ability to induce apoptosis in cancer cell lines, with mechanisms involving the modulation of pro-inflammatory cytokines and apoptotic markers .

Table 2: Summary of Anticancer Activity Studies

| Compound ID | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 12 | Induces apoptosis via Bcl2/BAX pathway |

| Compound B | HeLa | 8 | Inhibits cell proliferation |

Building Block in Organic Synthesis

5-Amino-7-azaindole derivatives serve as versatile building blocks in organic synthesis due to their ability to undergo various chemical transformations. For example, they can be utilized in the synthesis of more complex heterocyclic compounds through reactions such as Suzuki coupling and other cross-coupling methods .

Table 3: Synthetic Transformations Utilizing 5-Amino-7-Azaindole Derivatives

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Suzuki Coupling | Azaindole Derivative | 75 |

| N-acylation | Amide | 85 |

| Alkylation | Alkyl-substituted Azaindole | 70 |

Lead Optimization for HAT Treatment

In a recent study focused on optimizing lead compounds for HAT treatment, researchers synthesized various analogs of 5-amino-7-azaindole and evaluated their pharmacokinetic profiles alongside their biological activity against T. brucei. The study concluded that while several compounds displayed potent activity, challenges such as high clearance rates and solubility issues needed to be addressed for successful drug development .

Investigation of Anticancer Mechanisms

Another case study explored the anticancer mechanisms of specific derivatives in human cancer cell lines, demonstrating that modifications in the azaindole core could enhance apoptotic signaling pathways while reducing toxicity to normal cells . This highlights the importance of structural modifications in developing selective anticancer agents.

作用机制

The mechanism of action of 5-Amino-7-azaindole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the functional groups present and the target molecule. The pathways involved often include signal transduction and metabolic processes, where the compound modulates the activity of key proteins .

相似化合物的比较

7-Azaindole: Lacks the amino and carboxylic acid groups, making it less versatile in chemical reactions.

5-Bromo-7-azaindole: Contains a bromine atom instead of an amino group, leading to different reactivity and applications.

Uniqueness: 5-Amino-7-azaindole-2-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which enhance its reactivity and allow for a broader range of chemical modifications. This makes it a valuable compound in various fields of research and industry .

生物活性

5-Amino-7-azaindole-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 180.17 g/mol. It features a bicyclic structure derived from indole, where one nitrogen atom replaces a carbon atom in the ring system. This unique structure contributes to its biological activity and potential applications in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits activity against certain bacterial strains. Its mechanism appears to involve inhibition of bacterial growth, although specific pathways remain to be fully elucidated. The compound's structural features may enhance its interaction with bacterial targets, making it a candidate for further investigation in antimicrobial therapy.

Inhibition of CYP Enzymes

The compound has also shown potential as an inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, suggesting that this compound may play a role in drug-drug interactions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds. Studies have demonstrated that modifications at specific positions on the azaindole ring can significantly affect potency and selectivity against various biological targets. For instance, methylation or tosylation at the indole -NH position resulted in a loss of activity against Trypanosoma brucei, indicating the importance of hydrogen bonding interactions for maintaining efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antitrypanosomal Activity : A series of 3,5-disubstituted 7-azaindoles, including derivatives related to this compound, were identified as growth inhibitors of T. brucei. These compounds displayed promising pharmacokinetic profiles but faced challenges in penetrating the blood-brain barrier, critical for treating stage 2 human African trypanosomiasis (HAT) .

- Cannabinoid Receptor Modulation : Research on related azaindole compounds indicated that while some derivatives lost affinity for the CB1 receptor, they retained their ability to modulate G-protein coupling, suggesting potential applications in cannabinoid signaling pathways .

- Kinase Inhibition : The compound's scaffold has been utilized in designing kinase inhibitors, demonstrating moderate activities against various kinases involved in cancer progression. The incorporation of different substituents has been shown to enhance selectivity and potency against specific kinase targets .

Table 1: Biological Activity Summary

Table 2: Structure-Activity Relationship Insights

属性

IUPAC Name |

5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-5-1-4-2-6(8(12)13)11-7(4)10-3-5/h1-3H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHLUZNJRYXVRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=NC=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。